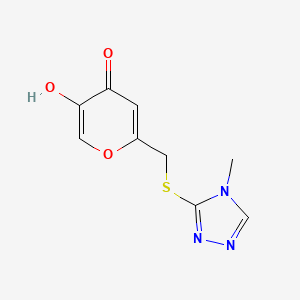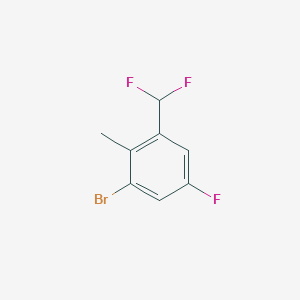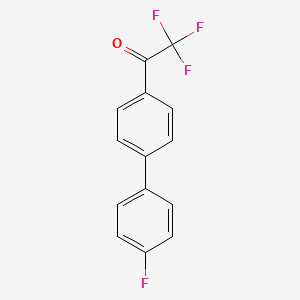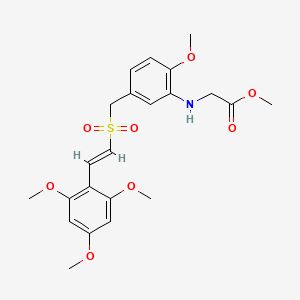
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one" is a synthetic organic molecule characterized by its distinct chemical structure. Known for its utility in various fields of scientific research, this compound possesses unique chemical and physical properties that make it a subject of interest in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can be achieved through a multi-step organic synthesis. One potential route involves the initial formation of the pyrrolidine ring, followed by the introduction of the 3-bromopyridin-2-yloxy group. This is typically achieved through a nucleophilic substitution reaction, where the pyrrolidine is reacted with 3-bromopyridin-2-ol under basic conditions.
The final step involves the attachment of the 4-chlorophenoxy and the 2-methylpropan-1-one groups. This can be accomplished via a Friedel-Crafts acylation reaction, utilizing an acyl chloride derivative of 4-chlorophenol in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound would follow similar synthetic routes, with optimizations to enhance yield and efficiency. This includes the utilization of continuous flow reactors and the implementation of more environmentally friendly reagents and solvents. Process intensification and automation play a significant role in scaling up the production while maintaining the quality and purity of the compound.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the 2-methylpropan-1-one moiety. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the alcohol groups to ketones or aldehydes.
Reduction: : Reduction reactions can also occur, mainly involving the nitro group if present in similar compounds. Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: : Nucleophilic substitution reactions are possible, especially with the bromine atom on the pyridinyl ring. Reagents like sodium hydroxide or sodium methoxide can induce substitution to replace the bromine with a nucleophile.
Major Products Formed from These Reactions
Oxidation: : Conversion to corresponding ketones or aldehydes.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound is utilized as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound has potential applications as a ligand in receptor binding studies. Its interaction with specific biological targets can help elucidate the mechanisms of action of various biological processes.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Its structural features are investigated for activity against various diseases, including cancer, inflammatory conditions, and neurological disorders.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical reactivity allows for modifications that enhance the properties of these materials.
作用机制
Molecular Targets and Pathways Involved
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the 3-bromopyridin-2-yloxy and 4-chlorophenoxy moieties facilitates binding to these targets, influencing biological pathways. The exact mechanism of action involves the modulation of these pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
1-(3-(4-Chloropyridin-2-yloxy)pyrrolidin-1-yl)-2-(4-bromophenoxy)-2-methylpropan-1-one
1-(3-((3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-bromophenoxy)-2-methylpropan-1-one
Uniqueness
The compound 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable molecule in scientific research.
属性
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3/c1-19(2,26-14-7-5-13(21)6-8-14)18(24)23-11-9-15(12-23)25-17-16(20)4-3-10-22-17/h3-8,10,15H,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYXCRNKKABOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)OC2=C(C=CC=N2)Br)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2713808.png)
![4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2713809.png)
![(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713810.png)

![methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidin-3-yl}sulfanyl)acetate](/img/structure/B2713815.png)



![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2713820.png)


![1-[2-(phenylsulfanyl)acetyl]pyrazolidin-3-one](/img/structure/B2713823.png)
